molecular formula C12H27NO2 B1664923 Ammonium laurate CAS No. 2437-23-2

Ammonium laurate

Cat. No.: B1664923
CAS No.: 2437-23-2
M. Wt: 217.35 g/mol
InChI Key: VJCJAQSLASCYAW-UHFFFAOYSA-N
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Description

Ammonium laurate, also known as ammonium dodecanoate, is a compound with the molecular formula C12H27NO2. It is the ammonium salt of lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is primarily used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium laurate can be synthesized through the neutralization of lauric acid with ammonium hydroxide. The reaction typically involves dissolving lauric acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced by reacting lauric acid with ammonia gas. This method involves passing ammonia gas through a solution of lauric acid in a non-aqueous solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ammonium laurate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce lauric acid and other oxidation products.

    Reduction: It can be reduced to form lauryl alcohol.

    Substitution: The ammonium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide can facilitate cation exchange.

Major Products Formed:

Scientific Research Applications

Ammonium laurate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles and other colloidal systems.

    Biology: this compound is employed in the preparation of biological samples for electron microscopy due to its ability to clean and stabilize surfaces.

    Medicine: It is investigated for its potential antimicrobial properties and its role in drug delivery systems.

    Industry: this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The primary mechanism of action of ammonium laurate is its surfactant property. The molecule has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows it to reduce the surface tension of water, facilitating the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This property is crucial in cleaning applications and in the stabilization of colloidal systems .

Comparison with Similar Compounds

    Ammonium lauryl sulfate: Similar to ammonium laurate, this compound is also a surfactant but has a sulfate group instead of a carboxylate group.

    Sodium laurate: This is the sodium salt of lauric acid and shares similar surfactant properties with this compound.

    Potassium laurate: Another similar compound, differing only in the cation.

Uniqueness: this compound is unique due to its specific ionic properties, which can result in different solubility and stability characteristics compared to its sodium and potassium counterparts. Additionally, the ammonium ion can participate in hydrogen bonding, which can influence the behavior of the compound in various applications .

Properties

CAS No.

2437-23-2

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

azane;dodecanoic acid

InChI

InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3

InChI Key

VJCJAQSLASCYAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[NH4+]

Canonical SMILES

CCCCCCCCCCCC(=O)O.N

Appearance

Solid powder

Key on ui other cas no.

2437-23-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

143-07-7 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dodecanoic acid
lauric acid
lauric acid, ammonium salt
lauric acid, barium and cadmium salt (4:1:1)
lauric acid, calcium salt
lauric acid, lithium salt
lauric acid, magnesium salt
lauric acid, nickel(2+) salt
lauric acid, potassium salt
lauric acid, sodium salt
potassium laurate
sodium dodecanoate
sodium laurate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 7 wt.% ammonium laurate solution was prepared by mixing 0.7 weight part (0.476 mole) of lauric acid with 9.3 weight parts of demineralized water at 50° C. 0.304 Part of a 28 wt.% solution of ammonium hydroxide in water was added slowly with stirring to the water-lauric acid mixture. An ammonium laurate solution formed and was cooled to room temperature. The solution had a 9.8 pH and a 1.43 NH3 /lauric acid molar ratio.
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Synthesis routes and methods II

Procedure details

While stirring 60 parts of lauric acid melted by heating at 45° C., a mixture comprising 115.5 parts of 10% aqueous ammonia and 150 parts of water, was dropwise added to obtain an aqueous dispersion of ammonium laurate having a solid content of 22%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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